molecular formula C15H21NO6 B12316911 3-Methylphenyl 2-(acetylamino)-2-deoxyhexopyranoside

3-Methylphenyl 2-(acetylamino)-2-deoxyhexopyranoside

Cat. No.: B12316911
M. Wt: 311.33 g/mol
InChI Key: JFICXQDPVXZJIH-UHFFFAOYSA-N
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Description

3-Methylphenyl 2-(acetylamino)-2-deoxyhexopyranoside is a chemical compound with the molecular formula C15H21NO6 and a molecular weight of 311.33 g/mol This compound is a derivative of hexopyranoside, featuring a 3-methylphenyl group and an acetylamino group attached to the sugar moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylphenyl 2-(acetylamino)-2-deoxyhexopyranoside typically involves the reaction of 3-methylphenyl derivatives with acetylamino sugars under specific conditions. One common method involves the use of protecting groups to ensure selective reactions at desired positions on the sugar molecule. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

3-Methylphenyl 2-(acetylamino)-2-deoxyhexopyranoside can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Methylphenyl 2-(acetylamino)-2-deoxyhexopyranoside has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methylphenyl 2-(acetylamino)-2-deoxyhexopyranoside involves its interaction with specific molecular targets and pathways. The acetylamino group may facilitate binding to enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylphenyl 2-(acetylamino)-2-deoxyhexopyranoside is unique due to its specific structural features, such as the combination of a 3-methylphenyl group and an acetylamino group attached to a hexopyranoside. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C15H21NO6

Molecular Weight

311.33 g/mol

IUPAC Name

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(3-methylphenoxy)oxan-3-yl]acetamide

InChI

InChI=1S/C15H21NO6/c1-8-4-3-5-10(6-8)21-15-12(16-9(2)18)14(20)13(19)11(7-17)22-15/h3-6,11-15,17,19-20H,7H2,1-2H3,(H,16,18)

InChI Key

JFICXQDPVXZJIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC2C(C(C(C(O2)CO)O)O)NC(=O)C

Origin of Product

United States

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